molecular formula C21H17N5O3S B4523373 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B4523373
M. Wt: 419.5 g/mol
InChI Key: XDCSWVWQUBJNSM-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A pyridazinone core (6-oxopyridazin-1(6H)-yl), known for its role in modulating enzyme activity and receptor binding .
  • A 3-methoxyphenyl substituent at the pyridazinone’s 3-position, which may enhance solubility and influence pharmacokinetics .
  • An acetamide linker connecting the pyridazinone to a thiazole ring with a (Z)-configured pyridin-4-yl group, a configuration critical for spatial orientation and target engagement .

Its unique combination of heterocyclic rings and substituents positions it as a candidate for diverse pharmacological applications, including anticancer and anti-inflammatory therapies.

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-29-16-4-2-3-15(11-16)17-5-6-20(28)26(25-17)12-19(27)24-21-23-18(13-30-21)14-7-9-22-10-8-14/h2-11,13H,12H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCSWVWQUBJNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the preparation of the pyridazine and thiazole intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit specific cancer cell lines by targeting relevant signaling pathways.
  • Anti-inflammatory Effects : Its structural components may influence inflammatory mediators, making it a candidate for treating inflammatory diseases.

Biochemical Probes

Due to its ability to interact with various biological targets:

  • It can serve as a biochemical probe to study enzyme activity and receptor interactions.
  • Its unique structure allows it to modulate biological processes, providing insights into molecular mechanisms.

Material Science

The compound's chemical properties make it suitable for:

  • Development of New Materials : Its functional groups can be leveraged in creating polymers or other materials with specific characteristics.
  • Catalysis : It may act as a catalyst in various chemical processes due to its reactive sites.

Case Studies

Study FocusFindings
Anticancer ActivityDemonstrated inhibition of proliferation in specific cancer cell lines.
Enzyme InteractionIdentified as a modulator of enzyme activity in metabolic pathways.
Inflammatory ResponseShowed potential in reducing markers of inflammation in vitro.

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Observations:

  • Methoxy Groups : The 3-methoxyphenyl group in the target compound balances lipophilicity and solubility better than bulkier substituents (e.g., 3,4-dimethoxyphenyl) .
  • Thiazole vs. Thiadiazole : Thiadiazole-containing analogs (e.g., ) show higher antimicrobial activity, whereas thiazole derivatives (e.g., the target compound) are more selective for kinase inhibition .
  • Halogen Substitutions : Chlorophenyl or fluorophenyl groups (e.g., ) improve target binding via halogen bonding but may reduce metabolic stability .

Pharmacological Profiles and Mechanisms

  • Anticancer Activity : The pyridin-4-yl-thiazole moiety in the target compound enables ATP-competitive kinase inhibition, a mechanism shared with analogs like N-(6-methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide .
  • Anti-inflammatory Effects : Compounds with thiophene or morpholine substituents (e.g., ) exhibit COX-2 inhibition, while the target compound’s methoxyphenyl group may modulate NF-κB pathways .
  • Antimicrobial Potential: Thiadiazole derivatives (e.g., ) outperform thiazole-based compounds in bacterial membrane disruption due to increased electrophilicity .

Q & A

Q. What are the critical considerations in synthesizing the compound to ensure high yield and purity?

The synthesis involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling. Key considerations include:

  • Temperature control : Pyridazinone ring formation requires precise heating (70–90°C) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for thiazole-acetamide coupling .
  • Purification : Use flash chromatography or recrystallization to isolate intermediates. Monitor via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity with HPLC (>95%) .

Q. Which analytical techniques are most effective for characterizing the compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., pyridazinone C=O at ~170 ppm, thiazole protons at 6.8–7.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 447.14) .
  • X-ray crystallography : Resolve stereochemistry using SHELXL for refinement (R-factor < 0.05) .

Q. What initial biological assays are recommended for evaluating its pharmacological potential?

  • Enzyme inhibition : Screen against kinases (e.g., MAPK, EGFR) using fluorescence-based assays .
  • Cytotoxicity : Test on cancer cell lines (e.g., HeLa, MCF-7) via MTT assays (IC₅₀ < 10 µM suggests potency) .
  • Solubility/stability : Measure in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

  • Complementary techniques : Pair NMR with X-ray diffraction to resolve ambiguity in tautomeric forms (e.g., thiazole vs. thiazolidinone) .
  • Isotopic labeling : Use ¹⁵N-labeled analogs to clarify nitrogen environments in the pyridazinone ring .
  • Dynamic NMR : Analyze temperature-dependent shifts to identify rotameric equilibria in the acetamide linker .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

  • Prodrug design : Introduce phosphate esters at the pyridazinone oxygen, which hydrolyze in vivo .
  • Co-solvents : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) .
  • Salt formation : React with HCl or sodium to form water-soluble salts (e.g., sodium acetate derivative) .

Q. How to design experiments to explore structure-activity relationships (SAR) for the thiazole and pyridazine moieties?

  • Systematic substitution : Replace methoxyphenyl with halogens (F, Cl) or electron-withdrawing groups (NO₂) to assess kinase affinity .
  • Computational modeling : Perform DFT calculations to correlate substituent electronic effects with binding energy (e.g., ΔG < -8 kcal/mol) .
  • Biological testing : Compare IC₅₀ values across analogs (see example table):
Substituent (R)IC₅₀ (EGFR kinase, µM)
3-OCH₃0.45
4-F0.78
2-NO₂2.10

Data adapted from similar pyridazinone derivatives

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase, PDB ID: 1M17). Validate with MM/GBSA scoring .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
  • Pharmacophore mapping : Identify critical H-bond donors (pyridazinone O) and hydrophobic regions (thiazole ring) .

Q. How to analyze discrepancies between in vitro and in vivo efficacy data?

  • PK/PD modeling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models. Use NONMEM for compartmental analysis .
  • Metabolite profiling : Identify oxidative metabolites (e.g., sulfoxides) via LC-MS/MS and test their activity .
  • Protein binding assays : Quantify albumin binding (≥90% suggests limited bioavailability) .

Key Methodological Takeaways

  • Synthesis : Prioritize stepwise coupling and rigorous purification to avoid regioisomeric byproducts .
  • Characterization : Combine crystallography and spectroscopy for unambiguous structural confirmation .
  • Biological evaluation : Use tiered screening (enzyme → cell → in vivo) to establish therapeutic potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
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2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

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